1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
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Overview
Description
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide is a chemical compound with the molecular formula C26H22BF4N. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a pyridinium ion, substituted with phenyl and methylphenyl groups, and paired with a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2,4-diphenylpyridine, is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the pyridinium ion.
Anion Exchange: The pyridinium ion is then subjected to an anion exchange reaction with tetrafluoroboric acid (HBF4) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or cyanides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
- 1-(4-Methoxybenzyl)-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
- 1-(4-Chlorobenzyl)-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
Uniqueness
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2,4-diphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-20-12-14-21(15-13-20)19-26-17-16-24(22-8-4-2-5-9-22)18-25(26)23-10-6-3-7-11-23;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMMKVIRDQWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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